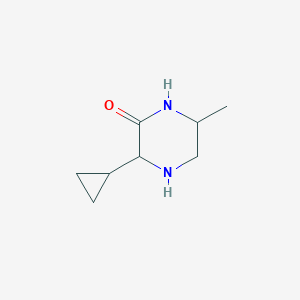![molecular formula C15H27NO4 B13192760 tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13192760.png)
tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a spirocyclic system, which is a unique feature in its molecular architecture
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The spirocyclic system can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[45]decan-8-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness: The uniqueness of tert-Butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate lies in its spirocyclic system, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H27NO4 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
tert-butyl N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-4-7-15(8-5-11)9-6-12(10-17)19-15/h11-12,17H,4-10H2,1-3H3,(H,16,18) |
Clé InChI |
CEBALRPMTLZEJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)

![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)



![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)


![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)

